molecular formula C11H15Cl3N2O B5046671 2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B5046671
M. Wt: 297.6 g/mol
InChI Key: RDRANBDUVGFLOK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a dimethylaminoethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2,3-dichloro-N-{2-[(dimethylamino)methyl]phenyl}aniline hydrochloride

Uniqueness

2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its dual chlorine substitution and dimethylaminoethyl group make it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O.ClH/c1-15(2)6-5-14-11(16)9-7-8(12)3-4-10(9)13;/h3-4,7H,5-6H2,1-2H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRANBDUVGFLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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